molecular formula C7H10 B048542 Bicyclo[2.2.1]hept-2-ene CAS No. 498-66-8

Bicyclo[2.2.1]hept-2-ene

Cat. No. B048542
CAS RN: 498-66-8
M. Wt: 94.15 g/mol
InChI Key: JFNLZVQOOSMTJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Bicyclo[2.2.1]hept-2-ene and its derivatives has been extensively explored. One method involves the elimination of 1-chloro-2-(trimethysilyl)bicyclo[4.1.0]heptane in the gas phase over solid fluoride, leading to cyclopropene dimerization and further complex reactions (Billups et al., 1996). Additionally, the synthesis of mixed fluorinated and hydrogenated derivatives, demonstrating the versatility of Bicyclo[2.2.1]hept-2-ene in producing fluorinated polymers through polymerization via a metathetic reaction, has been described (Perez et al., 1988).

Molecular Structure Analysis

The molecular structure of Bicyclo[2.2.1]hept-2-ene has been determined using various techniques, including X-ray diffraction. The structure of Bicyclo[2,2,1]hept-5-ene-2,3-endo-dicarboxylic acid was characterized to understand the asymmetry of bond distances and the hydrogen bonding between molecules, forming infinite chains (Pfluger et al., 1973).

Chemical Reactions and Properties

Bicyclo[2.2.1]hept-2-ene participates in a variety of chemical reactions, such as ring-opening metathesis polymerization, demonstrating its role in producing polymers. The polymerization of Bicyclo[2.2.1]hept-2-ene using Ru complexes has been explored, highlighting the conditions for achieving high molecular weights and the challenges in catalyst recycling (Mühlebach et al., 1994).

Physical Properties Analysis

The physical properties of Bicyclo[2.2.1]hept-2-ene, including its stability and reactivity, are crucial for its applications in materials science. The dynamic isotope dilution kinetic study provides insights into the thermal conversions of Bicyclo[3.2.0]hept-2-ene to Bicyclo[2.2.1]hept-2-ene, shedding light on the stability and reactivity of these compounds at high temperatures (Baldwin & Belfield, 1989).

Chemical Properties Analysis

The chemical properties of Bicyclo[2.2.1]hept-2-ene are influenced by its unique structure, facilitating various reactions such as the Claisen rearrangement. The synthesis and rearrangement of bridged bicyclic enol ethers highlight the compound's reactivity and potential in synthesizing complex organic structures (Robertson & Fowler, 2006).

Scientific Research Applications

Thermophysical Property Research

  • Scientific Field: Physical Chemistry
  • Application Summary: Bicyclo[2.2.1]hept-2-ene is used in the study of thermophysical properties. The compound’s properties such as triple point temperature, normal boiling temperature, critical temperature, and density are critically evaluated .
  • Methods of Application: The compound’s properties are measured under various conditions of temperature and pressure .
  • Results: The data obtained from these studies provide valuable insights into the compound’s behavior under different conditions, which can be useful in various scientific and industrial applications .

Transition Metal-Catalyzed Dimerization

  • Scientific Field: Organic Chemistry
  • Application Summary: Bicyclo[2.2.1]hept-2-ene is used in transition metal-catalyzed dimerization of alkene .
  • Methods of Application: The compound undergoes vinylic polymerization with Co (II) compounds and the metallocene [η 5 - (C 5 Me 5)Co-η 2 -Cl] 2, in chlorobenzene activated with methylaluminoxane (MAO) .
  • Results: The results of these studies contribute to the understanding of the mechanisms of transition metal-catalyzed reactions .

Preparation of Substituted Bicycloheptanes

  • Scientific Field: Synthetic Chemistry
  • Application Summary: Bicyclo[2.2.1]hept-2-ene can be used in the preparation of cis, exo -2,3-diarylsubstituted bicyclo[2.2.1]heptanes .
  • Methods of Application: The specific synthetic procedures would depend on the desired substituted bicycloheptane .
  • Results: The resulting substituted bicycloheptanes could have potential applications in various fields, including material science, catalysis, and drug delivery systems.

Material Science

  • Scientific Field: Material Science
  • Application Summary: Bicyclo[2.2.1]hept-2-ene finds applications in diverse fields such as material science.
  • Methods of Application: The specific methods of application would depend on the specific context within material science.
  • Results: With its complex structure and varied functionalities, this compound offers immense potential for innovation and advancement in scientific studies.

Catalysis

  • Scientific Field: Catalysis
  • Application Summary: Bicyclo[2.2.1]hept-2-ene is also used in catalysis.
  • Methods of Application: The specific methods of application would depend on the specific context within catalysis.
  • Results: The results of these studies contribute to the understanding of the mechanisms of various catalytic reactions.

Drug Delivery Systems

  • Scientific Field: Pharmacology
  • Application Summary: Bicyclo[2.2.1]hept-2-ene can be used in the development of drug delivery systems.
  • Methods of Application: The specific methods of application would depend on the specific context within drug delivery systems.
  • Results: The resulting drug delivery systems could have potential applications in various fields, including medicine and healthcare.

Polymerization

  • Scientific Field: Polymer Chemistry
  • Application Summary: Bicyclo[2.2.1]hept-2-ene is used in the polymerization process . It undergoes vinylic polymerization with Co (II) compounds and the metallocene [η 5 - (C 5 Me 5)Co-η 2 -Cl] 2, in chlorobenzene activated with methylaluminoxane (MAO) .
  • Methods of Application: The specific methods of application would depend on the specific context within polymer chemistry .
  • Results: The resulting polymers could have potential applications in various fields, including material science, catalysis, and drug delivery systems .

Preparation of Other Chemical Compounds

  • Scientific Field: Synthetic Chemistry
  • Application Summary: Bicyclo[2.2.1]hept-2-ene can be used in the preparation of other chemical compounds .
  • Methods of Application: The specific synthetic procedures would depend on the desired chemical compound .
  • Results: The resulting chemical compounds could have potential applications in various fields, including material science, catalysis, and drug delivery systems .

Safety And Hazards

Bicyclo[2.2.1]hept-2-ene is an irritant and can be toxic if inhaled or ingested . It should be used only in a well-ventilated fume hood . The oral toxicity (LD50) in rats is 11,300 mg/kg . It is flammable and is incompatible with strong oxidizing agents .

properties

IUPAC Name

bicyclo[2.2.1]hept-2-ene
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InChI

InChI=1S/C7H10/c1-2-7-4-3-6(1)5-7/h1-2,6-7H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNLZVQOOSMTJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

25038-76-0
Record name Polynorbornene
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DSSTOX Substance ID

DTXSID2022042
Record name Norbornylene
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Molecular Weight

94.15 g/mol
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Physical Description

White solid with a pungent odor; [Alfa Aesar MSDS]
Record name 2-Norbornene
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Product Name

Bicyclo[2.2.1]hept-2-ene

CAS RN

498-66-8
Record name Norbornene
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Record name Bicyclo[2.2.1]hept-2-ene
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Record name 8,9,10-trinorborn-2-ene
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Synthesis routes and methods I

Procedure details

Polymerization was conducted in the same manner as in Preparation Example 1 except that 18 parts of 5-hexyl-2-norbornene (HNB) was used in place of 26 parts of 5-decyl-2-norbornene, and 3 parts of 5-ethylidene-2-norbornene (ENB) were added, thereby obtaining 21 parts of a norbornene terpolymer [Mn=71,100, Mw=107,000; compositional ratio NB/HNB/ENB of monomers=74/23/3 (molar ratio); Tg=323° C.] was obtained.
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Synthesis routes and methods II

Procedure details

Tetracyclododecene (20 g) containing 35,000 ppm of the compound having a molecular weight of 188 obtained in Example 2, norbornene (2.5 g), dicyclopentadiene (2.5 g) and toluene (200 ml) were introduced into an entirely dried autoclave of 500 ml. Triethylaluminum (3 mmol) was added to the above mixture, and further, tetrachlorotitanium (0.7 mmol) and triethylamine (7 mmol) were added to carry out a ring opening polymerization at 30° C. for 6 hours.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.1]hept-2-ene
Reactant of Route 2
Bicyclo[2.2.1]hept-2-ene
Reactant of Route 3
Bicyclo[2.2.1]hept-2-ene
Reactant of Route 4
Bicyclo[2.2.1]hept-2-ene
Reactant of Route 5
Bicyclo[2.2.1]hept-2-ene
Reactant of Route 6
Bicyclo[2.2.1]hept-2-ene

Citations

For This Compound
2,630
Citations
WV Steele, RD Chirico, SE Knipmeyer… - Journal of Chemical & …, 1996 - ACS Publications
Ideal-gas enthalpies of formation of butyl vinyl ether, 1,2-dimethoxyethane, methyl glycolate, bicyclo[2.2.1]hept-2-ene, 5-vinylbicyclo[2.2.1]hept-2-ene, trans-azobenzene, butyl acrylate, …
Number of citations: 110 pubs.acs.org
DC Tabor, F White, LW Collier IV… - The Journal of Organic …, 1983 - ACS Publications
The catalytic transfer hydrogenation (CTH) of dimethyl bicyclo [2.2. 1] hepta-2, 5-diene-2, 3-dicarboxylate (3) on palladium on carbon is highly regioselective, giving predominant …
Number of citations: 47 pubs.acs.org
EJ Corey, CL Cywin - The Journal of Organic Chemistry, 1992 - ACS Publications
The power of organic synthesis has beenexpanded in recent years by advances in catalytic enantioselective re-actions mediated by chiral Lewis acids. 1" 4 One of the most effective …
Number of citations: 20 pubs.acs.org
FP Alt, W Heitz - Macromolecular Chemistry and Physics, 1998 - Wiley Online Library
The vinylic polymerization of bicyclo[2.2.1]hept‐2‐ene (norbornene) with Co(II) compounds, such as Co(II) stearate, substituted bis(1,3‐diketo)cobalt(II), Co(dppe)Cl 2 , and the …
Number of citations: 75 onlinelibrary.wiley.com
R Jochems, H Dekker, C Mosselman… - The Journal of Chemical …, 1982 - Elsevier
A technique is described for measuring enthalpies of sublimation with the LKB 8721-3 Vaporization Calorimeter, designed originally for liquid samples. Results are reported for the …
Number of citations: 37 www.sciencedirect.com
PA Carrupt, P Vogel - Journal of Molecular Structure: THEOCHEM, 1985 - Elsevier
Ab initio STO 3G minimized geometries of bicyclo[2.2.1] hept-2-ene derivatives 9—25, 7-azabicyclo[2.2.1]heptane derivatives 26-29, tetracyclo[4.3 .0.0 .0 3,7 ]non-8-ene (30), tricyclo[4.2.…
Number of citations: 31 www.sciencedirect.com
AA Pinkerton, D Schwarzenbach… - Helvetica chimica …, 1984 - Wiley Online Library
The crystal structures of (1R,4R,5S,8S)‐9,10‐dimethylidentricyclo[6.2.1.0 ]undec2(7)‐ene‐4,5‐dicarboxylic anhydride (3), (1R,4R,5S,8S)11‐isopropylidene‐9,10‐dimethylidenetricyclo[…
Number of citations: 44 onlinelibrary.wiley.com
A Malinowska, I Czeluśniak, M Górski… - Journal of Molecular …, 2005 - Elsevier
The tungsten(II) carbonyl compound (CO) 4 W(μ-Cl) 3 W(SnCl 3 )(CO) 3 has been found to be a very effective catalyst for dimerization reaction of bicyclo[2.2.1]hept-2-ene to 2-bicyclo[2.2…
Number of citations: 19 www.sciencedirect.com
JE Baldwin, KD Belfield - Journal of Physical Organic …, 1989 - Wiley Online Library
Mixtures of bicyclo[3.2.0]hept‐2‐ene and bicyclo[2.2.1]hept‐2‐ene, with one isomer labeled with two deuterium atoms, were isomerized in the gas phase at 276 C. By following the …
Number of citations: 16 onlinelibrary.wiley.com
A Mühlebach, P Bernhard, N Bühler, T Karlen… - Journal of molecular …, 1994 - Elsevier
Bicyclo [2.2.1]hept-2-ene (2-norbornene, 1) and exo,exo-5,6-bis (methoxycarbonyl)-7-oxabicyclo [2.2.1]hept-2-ene (2) were polymerized with the Ru complexes [Ru(H 2 O) 6 ]tos 2 , [Ru(…
Number of citations: 59 www.sciencedirect.com

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